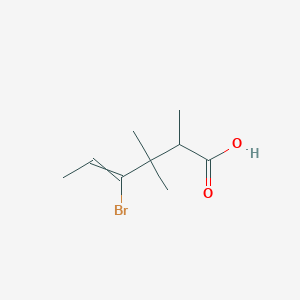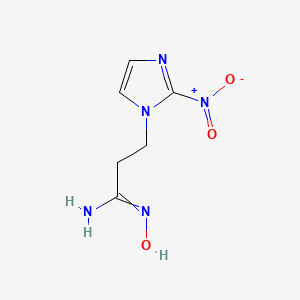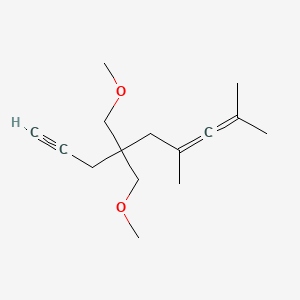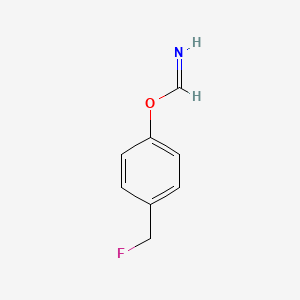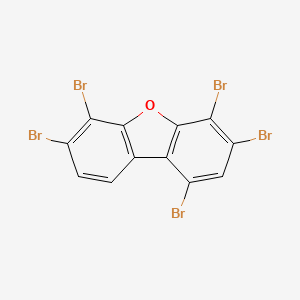
1,3,4,6,7-Pentabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6,7-Pentabromo-dibenzofuran is a halogenated organic compound with the molecular formula C₁₂H₃Br₅O. It is a derivative of dibenzofuran, where five hydrogen atoms are replaced by bromine atoms. This compound is known for its high molecular weight of 562.672 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and dibenzofuran, with careful control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6,7-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, it can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted dibenzofurans, while oxidation and reduction can yield different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
1,3,4,6,7-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other halogenated organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4,6,7-Pentabromo-dibenzofuran involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may interact with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, and modulate gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
1,3,4,6,7-Pentabromo-dibenzofuran can be compared with other halogenated dibenzofurans, such as:
1,2,3,7,8-Pentabromodibenzofuran: Similar in structure but with different bromine substitution patterns, leading to variations in chemical and biological properties.
Polybrominated Dibenzo-p-Dioxins: These compounds have similar halogenation but differ in their core structure, resulting in distinct toxicological profiles.
Propiedades
Número CAS |
617708-10-8 |
|---|---|
Fórmula molecular |
C12H3Br5O |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1,3,4,6,7-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-2-1-4-8-6(14)3-7(15)10(17)12(8)18-11(4)9(5)16/h1-3H |
Clave InChI |
WQODLBVPWYABOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)

![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
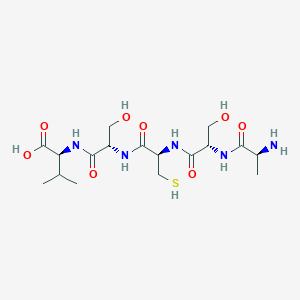
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
